molecular formula C14H20O4 B1263163 Aspergillide C

Aspergillide C

Cat. No.: B1263163
M. Wt: 252.31 g/mol
InChI Key: LXBFWPWKVZPNRA-NPZYAQMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspergillide C is a macrolide that is 4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one substituted by a hydroxy group at position 14 and a methyl group at position 5 (the 1S,5S,9E,11R,14S stereoisomer). It is isolated from the marine-derived fungus Aspergillus ostianus and exhibits cytotoxic activity against mouse lymphocytic leukemia cells (L1210). It has a role as an antineoplastic agent and an Aspergillus metabolite. It is a bridged compound, a cyclic ether, a macrolide and a secondary alcohol.

Scientific Research Applications

Synthesis and Structural Studies

  • Enantioselective Synthesis : Aspergillide C, a cytotoxic 14-membered macrolide, was first synthesized enantioselectively from a chiral glycidol derivative. This synthesis involved a 12-step sequence and was significant for producing this complex molecule with specific stereochemistry (Nagasawa & Kuwahara, 2009).
  • Total Synthesis and Anticancer Activity : Another study on the total synthesis of this compound highlighted its notable anticancer activity against mouse lymphocytic leukemia cells. This synthesis provided insights into the molecule's structure and potential for structural modifications (Panarese & Waters, 2013).
  • Dihydropyran-Containing Macrolide Synthesis : A study achieved the total synthesis of this compound employing a diastereoselective intramolecular oxy-Michael reaction. This approach was crucial in constructing the macrolide's structure (Kobayashi et al., 2011).

Biotechnological Potential

  • Heterologous Expression in Aspergillus : Research on developing Aspergillus as a host for heterologous expression explores its potential for producing small molecules, including secondary metabolites like this compound. This work is foundational for biotechnological applications involving Aspergillus (Lubertozzi & Keasling, 2009).

Natural Product Isolation and Characterization

  • Isolation of New Macrolides : A study in 2008 isolated new 14-membered macrolides, including aspergillides A, B, and C, from Aspergillus ostianus. These compounds showed cytotoxic activity against leukemia cells, underscoring their potential in drug discovery (Kito et al., 2008).

Additional Insights

  • Aspergillus Genome Database : The Aspergillus Genome Database provides extensive information on Aspergillus species, including those producing this compound. This database is a valuable resource for understanding the genetics and molecular biology of these fungi (Arnaud et al., 2009).

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(1S,5S,9E,11S,14S)-14-hydroxy-5-methyl-4,15-dioxabicyclo[9.3.1]pentadeca-9,12-dien-3-one

InChI

InChI=1S/C14H20O4/c1-10-5-3-2-4-6-11-7-8-12(15)13(18-11)9-14(16)17-10/h4,6-8,10-13,15H,2-3,5,9H2,1H3/b6-4+/t10-,11-,12-,13-/m0/s1

InChI Key

LXBFWPWKVZPNRA-NPZYAQMBSA-N

Isomeric SMILES

C[C@H]1CCC/C=C/[C@H]2C=C[C@@H]([C@@H](O2)CC(=O)O1)O

Canonical SMILES

CC1CCCC=CC2C=CC(C(O2)CC(=O)O1)O

Synonyms

aspergillide C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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